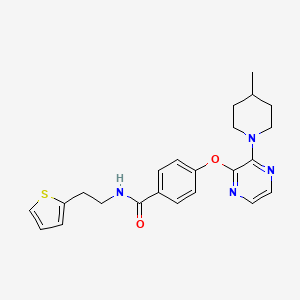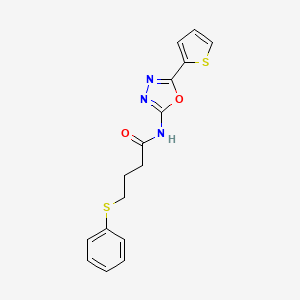![molecular formula C18H22N4O2 B2372989 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one CAS No. 2109241-69-0](/img/structure/B2372989.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one is a complex organic compound. This molecule, notable for its multifunctional structure, is a unique combination of triazole and azabicyclo motifs linked through a phenoxypropanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one involves several key steps:
Construction of the azabicyclo[3.2.1]octane scaffold: This step typically involves [4+2] cycloaddition reactions.
Formation of the triazole ring: Using click chemistry, typically via the Huisgen 1,3-dipolar cycloaddition reaction of alkynes and azides.
Attachment of the phenoxypropanone moiety: Via etherification or esterification reactions under specific conditions like base or acid catalysis.
Industrial Production Methods
Industrial production may involve continuous flow methods to enhance efficiency and yield. Typical conditions might include controlled temperatures, pressures, and the use of catalysts to expedite the chemical processes.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: Conversion of alcohol groups to carbonyls.
Reduction: Potential reduction of carbonyl groups to alcohols.
Substitution: The triazole or phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reduction: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)
Substitution: Halides (for nucleophilic substitution), acids or bases as catalysts.
Major Products Formed
Oxidation: Ketones or aldehydes from the corresponding alcohols.
Reduction: Primary or secondary alcohols from the reduction of carbonyl compounds.
Substitution: New compounds where the original groups have been replaced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Organic Chemistry: Used as an intermediate for further complex molecule synthesis.
Catalysis Studies: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: To investigate biochemical pathways.
Binding Studies: Interacts with specific enzymes or receptors for structural studies.
Medicine
Pharmaceutical Development: Potentially used in drug discovery due to its complex structure.
Industry
Material Science: As a component in the synthesis of novel materials.
Agrochemicals: Potential use in the development of new agricultural chemicals.
Wirkmechanismus
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with biochemical targets such as enzymes and receptors. Its triazole ring is known for strong binding properties, often targeting active sites of enzymes or receptor proteins. The azabicyclo[3.2.1]octane scaffold provides structural rigidity, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone: Similar triazole structure but differs in the main scaffold.
8-Azabicyclo[3.2.1]octane-3-carboxylate derivatives: Similar bicyclic structure, differing functional groups.
Uniqueness
The uniqueness of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[32
Eigenschaften
IUPAC Name |
2-phenoxy-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(24-17-5-3-2-4-6-17)18(23)21-14-7-8-15(21)12-16(11-14)22-19-9-10-20-22/h2-6,9-10,13-16H,7-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMBYWXFIHIFGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(C2)N3N=CC=N3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2372910.png)



![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2372919.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2372922.png)


![3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2372926.png)


![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2372929.png)
